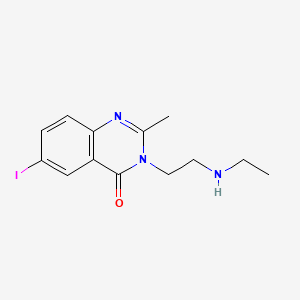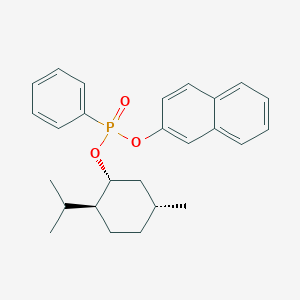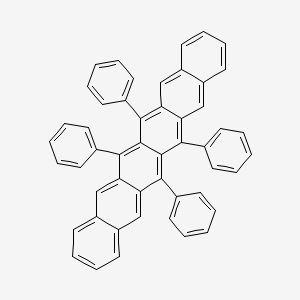![molecular formula C33H34N7.Cl<br>C33H34ClN7 B12913883 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride CAS No. 68134-34-9](/img/structure/B12913883.png)
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride is a complex organic compound with the molecular formula C33H34ClN7 and a molecular weight of 564.1 g/mol. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride involves multiple steps. The primary synthetic route includes the diazotization of 4-[(2-Cyanoethyl)ethylamino]aniline followed by coupling with 7-(diethylamino)-5-phenylphenazinium chloride. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial production methods often scale up this synthetic route, utilizing large reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems helps in monitoring the reaction parameters closely, ensuring the reproducibility of the compound.
Análisis De Reacciones Químicas
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the cleavage of azo bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye and a staining agent in various chemical analyses.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Industry: The compound is used in the manufacturing of colored materials, including textiles and inks.
Mecanismo De Acción
The mechanism of action of 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride involves its interaction with molecular targets through its azo and phenazinium groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color. The molecular pathways involved include electron transfer processes and the formation of charge-transfer complexes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride stands out due to its unique combination of azo and phenazinium groups. Similar compounds include:
Phenazinium chloride: Lacks the azo group, resulting in different chemical properties.
Azo dyes: These compounds have azo groups but may not have the phenazinium structure, leading to variations in their applications and reactivity.
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of chemical and biological activities.
Propiedades
Número CAS |
68134-34-9 |
|---|---|
Fórmula molecular |
C33H34N7.Cl C33H34ClN7 |
Peso molecular |
564.1 g/mol |
Nombre IUPAC |
3-[4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]-N-ethylanilino]propanenitrile;chloride |
InChI |
InChI=1S/C33H34N7.ClH/c1-4-38(5-2)29-18-20-31-33(24-29)40(28-11-8-7-9-12-28)32-23-26(15-19-30(32)35-31)37-36-25-13-16-27(17-14-25)39(6-3)22-10-21-34;/h7-9,11-20,23-24H,4-6,10,22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PJKUDEUBYMNDHH-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(CC)CCC#N)N=C2C=C1)C5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one](/img/structure/B12913842.png)
![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B12913862.png)






